molecular formula C21H14Cl2N2O2 B11553321 2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11553321
M. Wt: 397.2 g/mol
InChI Key: LZNAHVUJMHKTAU-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a molecular formula of C19H12Cl2N2O. This compound is notable for its unique structure, which includes a benzoxazole ring, a phenyl group, and two chlorine atoms. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative.

    Introduction of the Chlorine Atoms: Chlorination of the phenol ring is usually done using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: This involves the reaction of the benzoxazole derivative with an aldehyde under acidic conditions to form the imine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced phenols.

    Substitution: Formation of various substituted phenols or benzoxazole derivatives.

Scientific Research Applications

2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzoxazole ring and phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar chlorination but lacking the benzoxazole ring.

    Benzoxazole Derivatives: Compounds with the benzoxazole ring but different substituents.

    Phenyl Imines: Compounds with the imine group but different aromatic rings.

Uniqueness

2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of a benzoxazole ring, phenyl group, and chlorine atoms

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

2,4-dichloro-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-5-6-19-18(7-12)25-21(27-19)13-3-2-4-16(9-13)24-11-14-8-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

LZNAHVUJMHKTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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